![molecular formula C15H19BrN2O B5304550 1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
1-allyl-4-[(4-bromophenyl)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-4-[(4-bromophenyl)acetyl]piperazine, also known as PAPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PAPP belongs to the class of piperazine derivatives, which have been found to possess a wide range of biological activities.
Scientific Research Applications
1-allyl-4-[(4-bromophenyl)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and analgesic properties. 1-allyl-4-[(4-bromophenyl)acetyl]piperazine has also been shown to have potential as a treatment for depression and anxiety disorders.
Mechanism of Action
The exact mechanism of action of 1-allyl-4-[(4-bromophenyl)acetyl]piperazine is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-allyl-4-[(4-bromophenyl)acetyl]piperazine may reduce neuronal excitability and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-allyl-4-[(4-bromophenyl)acetyl]piperazine has been found to produce a range of biochemical and physiological effects. It has been shown to reduce seizures in animal models of epilepsy and to produce anxiolytic and analgesic effects. 1-allyl-4-[(4-bromophenyl)acetyl]piperazine has also been found to increase the activity of certain enzymes involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-allyl-4-[(4-bromophenyl)acetyl]piperazine is its potential as a therapeutic agent for a range of neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments. 1-allyl-4-[(4-bromophenyl)acetyl]piperazine is a synthetic compound that may have limited bioavailability and may not accurately reflect the effects of endogenous compounds. Additionally, the effects of 1-allyl-4-[(4-bromophenyl)acetyl]piperazine may vary depending on the dose and route of administration.
Future Directions
For research on 1-allyl-4-[(4-bromophenyl)acetyl]piperazine include the development of more potent and selective derivatives and the investigation of its long-term effects on neuronal function and behavior.
Synthesis Methods
The synthesis of 1-allyl-4-[(4-bromophenyl)acetyl]piperazine involves the reaction of 4-bromobenzoyl chloride with allylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-allyl-4-[(4-bromophenyl)acetyl]piperazine as a white solid with a melting point of 118-120°C. The purity of the compound can be determined using methods such as thin-layer chromatography or high-performance liquid chromatography.
properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O/c1-2-7-17-8-10-18(11-9-17)15(19)12-13-3-5-14(16)6-4-13/h2-6H,1,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTSGIHTPCCPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.